
2-Methyl-3-nitro-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure. This compound is known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including 2-Methyl-3-nitro-10H-phenoxazine, involves several methods. One common approach is the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . Another method involves the reductive cyclization of diphenylamines . These reactions typically require catalysts such as palladium and solvents like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of phenoxazine derivatives often employs the Wohl–Aue method or the Beirut method . These methods are scalable and can produce large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-nitro-10H-phenoxazine undergoes various chemical reactions, including:
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and bases like potassium carbonate in solvents such as dimethyl sulfoxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted phenoxazine derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Methyl-3-nitro-10H-phenoxazine has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as an antioxidant and has potential antidiabetic and antimalarial properties.
Medicine: Incorporated in chemotherapy drugs due to its anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitro-10H-phenoxazine involves its interaction with molecular targets and pathways. In biological systems, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress . Its anticancer properties are attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: Known for its antimicrobial and antitumor properties.
Phenothiazine: Used in antipsychotic medications and as an insecticide.
Actinomycin D: An antibiotic and anticancer agent containing a phenoxazine moiety.
Uniqueness
2-Methyl-3-nitro-10H-phenoxazine is unique due to its combination of a nitro group and a methyl group on the phenoxazine scaffold. This structural modification enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
92961-20-1 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-methyl-3-nitro-10H-phenoxazine |
InChI |
InChI=1S/C13H10N2O3/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3 |
Clé InChI |
JPVKJMITOFHEDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1[N+](=O)[O-])OC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


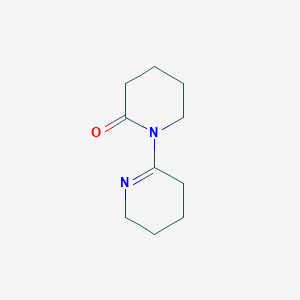
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
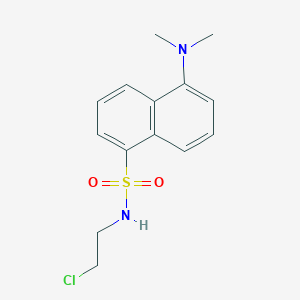
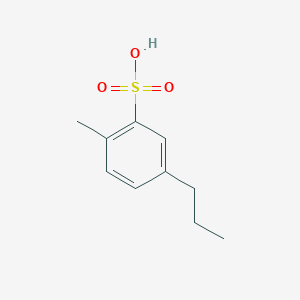

![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
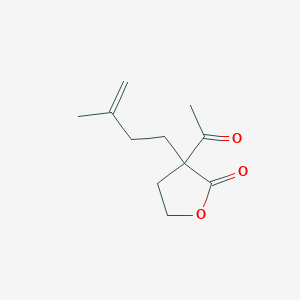
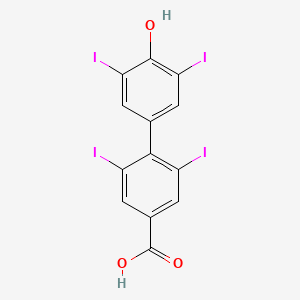
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
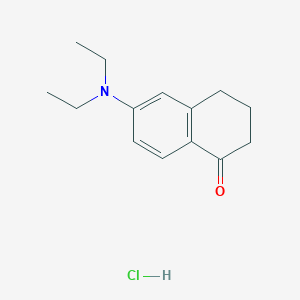
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
